Cas no 2361882-11-1 (N-[(2,3-Dihydro-1,4-benzodioxin-5-yl)methyl]-1-(1-oxo-2-propen-1-yl)-4-piperidinecarboxamide)
![N-[(2,3-Dihydro-1,4-benzodioxin-5-yl)methyl]-1-(1-oxo-2-propen-1-yl)-4-piperidinecarboxamide structure](https://www.kuujia.com/scimg/cas/2361882-11-1x500.png)
N-[(2,3-Dihydro-1,4-benzodioxin-5-yl)methyl]-1-(1-oxo-2-propen-1-yl)-4-piperidinecarboxamide Chemical and Physical Properties
Names and Identifiers
-
- 2361882-11-1
- N-[(2,3-dihydro-1,4-benzodioxin-5-yl)methyl]-1-(prop-2-enoyl)piperidine-4-carboxamide
- EN300-26596538
- Z2966610200
- N-[(2,3-Dihydro-1,4-benzodioxin-5-yl)methyl]-1-(1-oxo-2-propen-1-yl)-4-piperidinecarboxamide
-
- Inchi: 1S/C18H22N2O4/c1-2-16(21)20-8-6-13(7-9-20)18(22)19-12-14-4-3-5-15-17(14)24-11-10-23-15/h2-5,13H,1,6-12H2,(H,19,22)
- InChI Key: WVABUVJVOFZCPH-UHFFFAOYSA-N
- SMILES: N1(C(=O)C=C)CCC(C(NCC2=C3C(=CC=C2)OCCO3)=O)CC1
Computed Properties
- Exact Mass: 330.15795719g/mol
- Monoisotopic Mass: 330.15795719g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 24
- Rotatable Bond Count: 4
- Complexity: 474
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 67.9Ų
Experimental Properties
- Density: 1.223±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 619.4±55.0 °C(Predicted)
- pka: 14.93±0.20(Predicted)
N-[(2,3-Dihydro-1,4-benzodioxin-5-yl)methyl]-1-(1-oxo-2-propen-1-yl)-4-piperidinecarboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26596538-0.05g |
N-[(2,3-dihydro-1,4-benzodioxin-5-yl)methyl]-1-(prop-2-enoyl)piperidine-4-carboxamide |
2361882-11-1 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
N-[(2,3-Dihydro-1,4-benzodioxin-5-yl)methyl]-1-(1-oxo-2-propen-1-yl)-4-piperidinecarboxamide Related Literature
-
María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733
-
S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924
-
D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082
-
Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065
Additional information on N-[(2,3-Dihydro-1,4-benzodioxin-5-yl)methyl]-1-(1-oxo-2-propen-1-yl)-4-piperidinecarboxamide
Comprehensive Analysis of N-[(2,3-Dihydro-1,4-benzodioxin-5-yl)methyl]-1-(1-oxo-2-propen-1-yl)-4-piperidinecarboxamide (CAS No. 2361882-11-1)
The compound N-[(2,3-Dihydro-1,4-benzodioxin-5-yl)methyl]-1-(1-oxo-2-propen-1-yl)-4-piperidinecarboxamide, with CAS No. 2361882-11-1, is a structurally unique molecule that has garnered significant attention in the field of medicinal chemistry and drug discovery. Its intricate design combines a benzodioxin moiety with a piperidinecarboxamide backbone, making it a subject of interest for researchers exploring novel therapeutic agents. This article delves into the molecular characteristics, potential applications, and current research trends surrounding this compound.
One of the most frequently searched questions about this compound revolves around its biological activity and mechanism of action. Preliminary studies suggest that the benzodioxin component may contribute to its interaction with specific neurotransmitter systems, while the piperidinecarboxamide segment could enhance its bioavailability. Researchers are particularly intrigued by its potential role in modulating G-protein-coupled receptors (GPCRs), a hot topic in modern pharmacology due to their involvement in numerous physiological processes.
In the context of drug discovery, the compound's structural optimization is a key area of exploration. Scientists are investigating how modifications to the propen-1-yl group or the benzodioxin ring could improve its selectivity and efficacy. This aligns with the growing demand for targeted therapies, a trend driven by advancements in precision medicine. The compound's CAS No. 2361882-11-1 often appears in patent literature, indicating its potential as a scaffold for developing new drugs.
Another aspect that resonates with current research trends is the compound's potential application in neurological disorders. Given the rising prevalence of conditions like Alzheimer's disease and Parkinson's disease, there is a surge in searches for neuroprotective agents and cognitive enhancers. The benzodioxin moiety, known for its presence in several CNS-active drugs, positions this compound as a candidate for further investigation in this domain.
From a synthetic chemistry perspective, the compound's multi-step synthesis and chirality are topics of interest. Researchers are exploring efficient routes to produce enantiomerically pure forms, as stereochemistry often plays a critical role in biological activity. This aligns with the broader industry focus on green chemistry and sustainable synthesis, which are highly searched terms in academic and industrial circles.
The compound's physicochemical properties, such as solubility, logP, and stability, are also frequently queried in scientific databases. These parameters are crucial for formulation development, another hot topic in pharmaceutical research. Understanding these properties can help predict the compound's behavior in vivo, a critical step in the drug development pipeline.
In summary, N-[(2,3-Dihydro-1,4-benzodioxin-5-yl)methyl]-1-(1-oxo-2-propen-1-yl)-4-piperidinecarboxamide (CAS No. 2361882-11-1) represents a fascinating case study in modern drug discovery. Its unique structure, combined with its potential applications in neurology and GPCR modulation, makes it a compound worth watching. As research progresses, it may well emerge as a key player in the development of next-generation therapeutics.
2361882-11-1 (N-[(2,3-Dihydro-1,4-benzodioxin-5-yl)methyl]-1-(1-oxo-2-propen-1-yl)-4-piperidinecarboxamide) Related Products
- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)
- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)
- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)
- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)
- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)
- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)
- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)
- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)
- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)
- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)




